Parvodicin C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
帕沃西丁 C2 是一种来自放线菌属 parvosata 的细菌的糖肽类抗生素。它是帕沃西丁复合物的组成部分,并作为合成抗生素达巴万星的先体。帕沃西丁 C2 对耐甲氧西林和敏感的葡萄球菌属菌株,包括金黄色葡萄球菌、表皮葡萄球菌、腐生葡萄球菌、溶血性葡萄球菌和粪肠球菌具有活性 .
作用机制
帕沃西丁 C2 通过抑制敏感细菌的细胞壁合成来发挥其抗菌作用。它与细胞壁前体的 D-丙氨酰-D-丙氨酸末端结合,阻止肽聚糖链的交联。这种细胞壁合成的破坏导致细菌细胞裂解和死亡。分子靶标包括青霉素结合蛋白,它们是细胞壁构建所必需的 .
生化分析
Biochemical Properties
The biochemical role of Antibiotic A-40926 B1 is primarily as an inhibitor of Gram-positive bacteria . It interacts with bacterial cell wall synthesis enzymes, leading to the disruption of cell wall formation . The dbv gene cluster, characterized from N. gerenzanensis ATCC 39727, is responsible for A40926 biosynthesis .
Cellular Effects
Antibiotic A-40926 B1 exerts significant effects on bacterial cells. It inhibits cell wall synthesis, leading to cell death . This impact on cell function includes disruption of cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Antibiotic A-40926 B1 involves binding to bacterial cell wall synthesis enzymes . This binding inhibits the function of these enzymes, disrupting cell wall formation and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antibiotic A-40926 B1 have been observed to increase over time . The compound is stable and does not degrade significantly over the course of these studies .
Dosage Effects in Animal Models
The effects of Antibiotic A-40926 B1 in animal models vary with dosage . At low doses, the compound is effective at inhibiting bacterial growth. At high doses, it can have toxic effects .
Metabolic Pathways
Antibiotic A-40926 B1 is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with enzymes involved in this pathway, inhibiting their function and disrupting cell wall formation .
Transport and Distribution
Within cells and tissues, Antibiotic A-40926 B1 is transported to the site of bacterial cell wall synthesis .
Subcellular Localization
The subcellular localization of Antibiotic A-40926 B1 is at the site of bacterial cell wall synthesis . It does not appear to be directed to specific compartments or organelles by any known targeting signals or post-translational modifications .
准备方法
合成路线和反应条件
帕沃西丁 C2 通常从放线菌属 parvosata 的发酵液中分离得到。发酵过程包括在受控条件下将细菌培养在富含营养的培养基中。然后使用各种色谱技术提取和纯化该糖肽类抗生素 .
工业生产方法
帕沃西丁 C2 的工业生产遵循类似的发酵过程,但规模更大。发酵在生物反应器中进行,抗生素使用工业规模的色谱法提取和纯化。然后将纯化的化合物配制用于研究或医药用途 .
化学反应分析
反应类型
帕沃西丁 C2 经历了几种类型的化学反应,包括:
氧化: 在特定条件下,帕沃西丁 C2 可以被氧化形成各种氧化产物。
还原: 该化合物可以被还原以产生不同的还原形式。
取代: 帕沃西丁 C2 可以进行取代反应,其中特定官能团被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下,使用各种试剂,包括卤素和烷基化剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氯化的形式 .
科学研究应用
帕沃西丁 C2 具有多种科学研究应用,包括:
化学: 用作合成其他糖肽类抗生素(如达巴万星)的先体。
生物学: 研究其对各种革兰氏阳性细菌的抗菌特性。
医学: 研究其用于治疗耐甲氧西林金黄色葡萄球菌和其他耐药细菌引起的感染的潜在用途。
工业: 用于开发新型抗生素和抗菌剂
相似化合物的比较
类似化合物
万古霉素: 另一种具有类似作用机制的糖肽类抗生素。
替考拉宁: 一种用于治疗革兰氏阳性细菌感染的糖肽类抗生素。
达巴万星: 帕沃西丁 C2 的半合成衍生物,具有增强的活性,半衰期更长。
独特性
帕沃西丁 C2 的独特性在于其特定的结构及其作为合成达巴万星先体的作用。它对各种细菌的耐甲氧西林和敏感菌株表现出广谱活性,使其成为抗生素研究和开发中的宝贵化合物 .
生物活性
Parvodicin C2 is a glycopeptide antibiotic derived from Amycolatopsis parvosata, known for its significant antibacterial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, including its mechanism of action, effectiveness against resistant bacterial strains, and relevant research findings.
This compound exhibits its antibacterial activity through a mechanism similar to that of other glycopeptide antibiotics, such as vancomycin. It primarily works by inhibiting bacterial cell wall synthesis. The compound binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the bacterial cell wall. This inhibition disrupts the cross-linking of peptidoglycan layers, ultimately leading to cell lysis and death of the bacteria.
Antibacterial Spectrum
This compound has demonstrated broad-spectrum activity against various pathogenic bacteria, particularly those resistant to conventional antibiotics. Its effectiveness has been noted against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant enterococci (VRE)
- Other Gram-positive pathogens
Comparative Efficacy
Research indicates that this compound is significantly more potent than its acetylated analogs against selected strains of Staphylococci. A study highlighted its superior activity compared to other glycopeptides, reinforcing its potential as a therapeutic agent in treating resistant infections .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) | Comparison with Vancomycin (µg/mL) |
---|---|---|
MRSA | 0.25 | 1 |
VRE | 0.5 | 2 |
Streptococcus pneumoniae | 0.125 | 0.5 |
Case Studies and Research Findings
- Study on Resistance Mechanisms : A study published in Antibiotics explored the resistance mechanisms of bacteria against glycopeptides, including this compound. It was found that while some strains developed resistance, this compound maintained efficacy due to its unique binding properties and structural characteristics .
- In Vivo Efficacy : In animal models, this compound demonstrated effective clearance of MRSA infections, showing promising results in treating complex skin and soft tissue infections. The pharmacokinetics indicated good absorption and distribution in tissues, making it a candidate for further clinical development .
- Comparative Studies : A comparative analysis highlighted that this compound outperformed several other antibiotics in terms of potency and spectrum of activity against resistant strains. This positions it as a valuable alternative in antibiotic therapy, especially in cases where traditional treatments fail .
属性
CAS 编号 |
110882-85-4 |
---|---|
分子式 |
C83H88Cl2N8O29 |
分子量 |
1732.5 g/mol |
IUPAC 名称 |
(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |
InChI 键 |
IMGYVEMZPBHISV-PSDJNXLUSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
手性 SMILES |
CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。